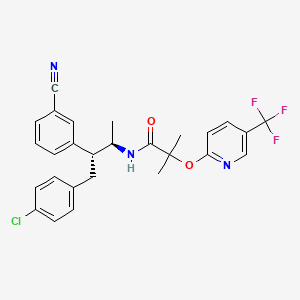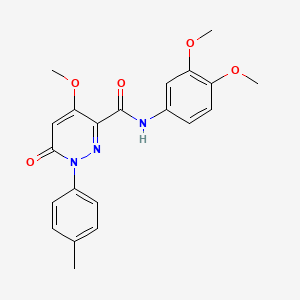amine hydrochloride CAS No. 2219407-37-9](/img/structure/B2843805.png)
[2-(3-Bromophenyl)propyl](ethyl)amine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-(3-Bromophenyl)propylamine hydrochloride” is a chemical compound with the CAS Number: 2219407-37-9 . It has a molecular weight of 278.62 and its IUPAC name is 2-(3-bromophenyl)-N-ethylpropan-1-amine hydrochloride . It is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H16BrN.ClH/c1-3-13-8-9(2)10-5-4-6-11(12)7-10;/h4-7,9,13H,3,8H2,1-2H3;1H . This code provides a specific textual representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound is a powder that is stored at room temperature . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results.Applications De Recherche Scientifique
Synthesis and Characterization
- The synthesis of complex organic compounds involving bromophenyl groups plays a crucial role in advancing materials science and pharmaceutical chemistry. For instance, the detailed synthesis, characterization, and analysis of compounds like 4-(4-bromophenyl)-N-(4-chlorophenyl)-N-propylthiazol-2-amine demonstrate the importance of structural elucidation in developing new materials and drugs (AfraQuasar A. Nadaf et al., 2019).
Pharmacological Potential
- Research into benzo[b]thiophen derivatives and their pharmacologically active forms showcases the potential for compounds with similar structures to serve as the basis for developing new therapeutic agents (N. Chapman et al., 1973).
Bioconjugation Techniques
- The study of amide formation mechanisms in aqueous media using carbodiimide highlights the relevance of such compounds in bioconjugation and drug delivery systems, providing a foundation for further exploration of related amines (N. Nakajima and Y. Ikada, 1995).
Antimicrobial Agents
- The exploration of substituted phenyl azetidines, including those derived from bromophenyl precursors, for their antimicrobial activity underscores the importance of structural diversity in the search for new antimicrobial compounds (K. Doraswamy and P. Ramana, 2013).
Organic Synthesis Methodologies
- Orthometalation studies involving primary benzylamines and (2-Phenylethyl)amine offer insights into the complex interactions and transformations that similar compounds can undergo, contributing to the development of new synthetic strategies in organic chemistry (J. Vicente et al., 1997).
Safety and Hazards
This compound is associated with several hazard statements including H302, H315, H319, and H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 . A Material Safety Data Sheet (MSDS) should be consulted for comprehensive safety information .
Propriétés
IUPAC Name |
2-(3-bromophenyl)-N-ethylpropan-1-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16BrN.ClH/c1-3-13-8-9(2)10-5-4-6-11(12)7-10;/h4-7,9,13H,3,8H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOTSSVIOYRJNBL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC(C)C1=CC(=CC=C1)Br.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17BrClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[2-(3-Bromophenyl)propyl](ethyl)amine hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-cyano-N-{4-[(difluoromethyl)sulfanyl]phenyl}-3-(4-hydroxy-3-methoxy-5-nitrophenyl)prop-2-enamide](/img/structure/B2843722.png)







![tert-butyl 3-[(morpholin-3-yl)methyl]-2,3-dihydro-1H-indole-1-carboxylate](/img/structure/B2843735.png)


![9-phenylpyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazine-3(2H)-thione](/img/structure/B2843741.png)
![N-(4-chlorobenzyl)-8-(4-ethoxyphenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2843744.png)
![4-[3-(2,4-Dioxo-1,2,3,4-tetrahydropyrimidin-1-yl)propanamido]thiophene-3-carboxamide](/img/structure/B2843745.png)